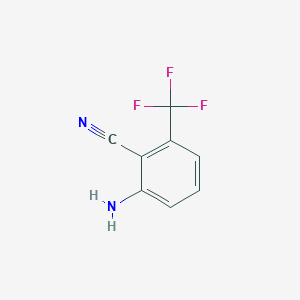

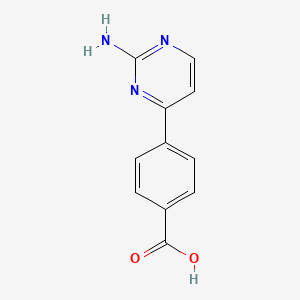

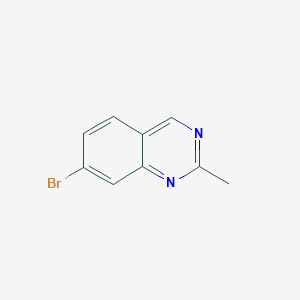

5-ブロモ-2-(1H-ピラゾール-3-イル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various pyridine and pyrazole derivatives, including those related to 5-Bromo-2-(1H-pyrazol-3-yl)pyridine, has been extensively studied. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a precursor to tridentate ligands for transition metals, was achieved through a multi-step process starting from 2,6-dihydroxy-isonicotinic acid . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized via the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These studies demonstrate the versatility of bromo-pyridine and pyrazole compounds in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structures of some pyrazole derivatives were determined, providing insight into their potential as ligands . Additionally, density functional theory (DFT) was employed to optimize the geometric structure of 5-Bromo-2-(trifluoromethyl)pyridine, and the vibrational frequencies and chemical shift values were calculated . These studies contribute to a deeper understanding of the molecular structure of bromo-pyridine derivatives.

Chemical Reactions Analysis

The reactivity of bromo-pyridine and pyrazole compounds has been explored in the context of creating new chemical entities. For instance, 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and their intermolecular contacts analyzed through Hirshfeld surface analysis . The reactivity of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was also investigated, leading to the construction of new polyheterocyclic ring systems . These studies highlight the chemical reactivity of bromo-pyridine derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyridine derivatives have been characterized through various analytical methods. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine included FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined . Additionally, the antibacterial and antioxidant properties of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives were evaluated, revealing significant biological activities . These studies provide valuable information on the properties of bromo-pyridine derivatives, which could be useful for their application in different fields.

科学的研究の応用

医薬品研究

「5-ブロモ-2-(1H-ピラゾール-3-イル)ピリジン」は、医薬品としての可能性を探求されている化合物です。 ピラゾール部分は、その生物活性で知られており、ピリジン環と組み合わせると、著しい治療の可能性を秘めた化合物となり得ます 。研究者たちは、この化合物のさまざまな誘導体を合成し、疾患治療への応用を探求してきました。

生物医学的応用

「5-ブロモ-2-(1H-ピラゾール-3-イル)ピリジン」の構造は、一部の天然ヌクレオチドの構造に似ているため、DNAやRNAと相互作用する薬剤の設計において興味深いものです。 抗ウイルス剤、抗菌剤、抗がん剤の開発における応用が検討されてきました .

作用機序

Target of Action

Compounds containing pyrazole moieties are known to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 5-Bromo-2-(1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

For instance, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

Related pyrazole derivatives have shown significant inhibitory activity against various cell lines .

生化学分析

Biochemical Properties

5-Bromo-2-(1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between 5-Bromo-2-(1H-pyrazol-3-yl)pyridine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .

Cellular Effects

The effects of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating the activity of key enzymes in these pathways, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding often involves interactions with key amino acid residues, such as serine, threonine, or tyrosine, which are critical for the enzyme’s function. Additionally, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term exposure to 5-Bromo-2-(1H-pyrazol-3-yl)pyridine has been associated with sustained changes in cellular function, including alterations in cell proliferation rates and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can effectively modulate enzyme activity and cellular processes. At higher doses, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

5-Bromo-2-(1H-pyrazol-3-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain biological activity. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-(1H-pyrazol-3-yl)pyridine is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to serum proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s pharmacokinetics and overall biological activity .

Subcellular Localization

The subcellular localization of 5-Bromo-2-(1H-pyrazol-3-yl)pyridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance the compound’s ability to interact with transcription factors and regulate gene expression .

特性

IUPAC Name |

5-bromo-2-(1H-pyrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQYPOCKOBSRSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621826 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811464-25-2 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)